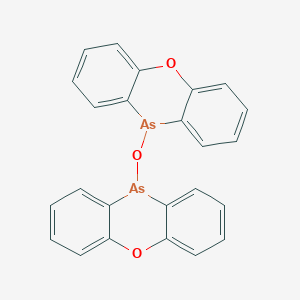

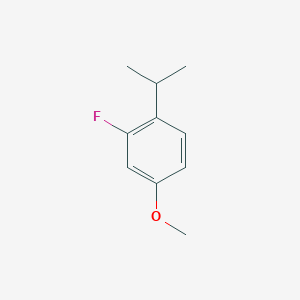

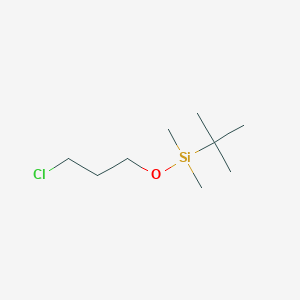

![molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9](/img/structure/B35872.png)

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazine compounds involves complex reactions, including the alkylation of tetrahydropyridine derivatives followed by cyclization and hydrogenation under specific conditions. For instance, the synthesis of cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols and related compounds involves meticulous steps to ensure the desired configuration and yield of the target compounds (Bays et al., 1989).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The molecular structure of related complexes, such as hexarhenium(III) clusters with pyrazine ligands, showcases the importance of X-ray crystallography in confirming configurations and understanding the electronic interactions within the molecule (Yoshimura et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving pyrazine derivatives highlight the compound's versatility and reactivity. For example, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines demonstrates the potential for synthesizing substance P antagonists, showcasing the compound's applicability in medicinal chemistry (Rogiers et al., 2001).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Redox Characteristics of Hexarhenium(III) Clusters A study explores the electrochemical and photophysical properties of hexarhenium(III) clusters featuring N-heterocyclic ligands, including pyrazine derivatives. The research highlights the ligand-centered redox waves and suggests electronic interactions through the cluster core, indicating potential applications in luminescence and redox-based technologies (Yoshimura et al., 2000).

Catalytic Applications in CO2 Hydrogenation The synthesis and reactivity of iron complexes with a pyrazine-based pincer ligand are discussed, focusing on their application in catalytic low-pressure hydrogenation of carbon dioxide to formate salts. This showcases the role of such complexes in facilitating environmentally beneficial reactions (Rivada‐Wheelaghan et al., 2015).

Coordination Chemistry and Molecular Architecture Research on the coordination chemistry of pyrazine derivatives with platinum(II) reveals their utility in forming complex molecular architectures. These findings contribute to our understanding of metal-ligand interactions and their potential in designing novel materials (Willermann et al., 2006).

Synthesis of Purinyl Homocarbanucleosides A study on the synthesis of novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine system opens pathways for creating new nucleoside analogs, which are crucial in developing therapeutic agents (Balo et al., 2008).

Substance P Antagonists Research into the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidinecarboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines illuminates their potential as Substance P antagonists, highlighting therapeutic applications in pain management (Rogiers et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSKZNDAZYXNY-OLQVQODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

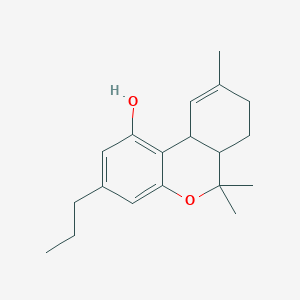

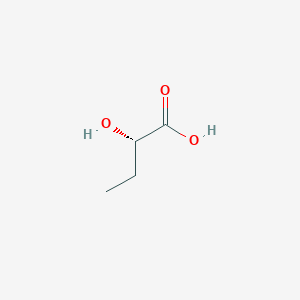

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)